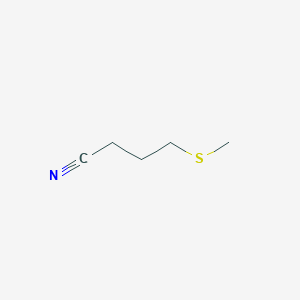

Butanenitrile, 4-(methylthio)-

Description

Butanenitrile, 4-(methylthio)- (CAS: N/A; IUPAC: 4-(methylsulfanyl)butanenitrile) is a sulfur-containing nitrile with the molecular formula C₅H₇NS and a molecular weight of 113.18 g/mol. It is a hydrolysis product of glucosinolates found in plants such as Lobularia libyca (Arabic plant) and Brassicaceae species like Brussels sprouts (Brassica oleracea) . This compound is notable for its antimicrobial activity against pathogens like Candida albicans and Pseudomonas aeruginosa , as well as its role in plant defense mechanisms. Its formation is enzymatically catalyzed by myrosinase (MYR) during tissue disruption, favoring nitrile production over isothiocyanates when the epithiospecifier protein is active .

Properties

IUPAC Name |

4-methylsulfanylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-7-5-3-2-4-6/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWPMBYFDCHLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207864 | |

| Record name | Butanenitrile, 4-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59121-24-3 | |

| Record name | Butanenitrile, 4-methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059121243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfanyl)butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

It is known that this compound is involved in various biochemical reactions. The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

4-(Methylthio)butylnitrile has been shown to have anticancer effects against breast cancer cells. It decreases the viability of cancer cells and induces cell cycle arrest in the G2/M phase. It also reduces the levels of certain signaling molecules and receptors in cancer cells.

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, 4-(Methylthio)butylnitrile has been shown to have long-term effects on cellular function. It inhibits the up-regulation of glycolytic enzymes caused by certain carcinogens and lowers the expression of hypoxia-inducible factor 1-alpha (HIF-1α).

Dosage Effects in Animal Models

The effects of 4-(Methylthio)butylnitrile vary with different dosages in animal models. At a dose of 40 mg/kg, it statistically lowered the expression of HIF-1α

Metabolic Pathways

4-(Methylthio)butylnitrile is involved in certain metabolic pathways

Biological Activity

Butanenitrile, 4-(methylthio)-, also known as iberverin nitrile, is a compound derived from glucosinolates, specifically glucoiberverin. This article explores its biological activity, particularly focusing on its anti-inflammatory and anti-cancer properties, as well as its antioxidant capabilities.

Chemical Structure and Properties

- Chemical Formula : C₅H₉NS

- CAS Number : 100962

- Molecular Weight : 115.19 g/mol

The compound's structure features a butanenitrile backbone with a methylthio group at the fourth position, which is significant for its biological activities.

Sources and Extraction

Butanenitrile, 4-(methylthio)- is primarily isolated from the seeds of Raphanus sativus (radish) and other Brassicaceae species. The extraction process typically involves bioassay-guided fractionation of methanolic extracts to isolate bioactive constituents.

Anti-inflammatory Effects

Research has demonstrated that derivatives of 4-(methylthio)-butanenitrile exhibit significant anti-inflammatory properties. A study evaluated the effects of seven isolated compounds from Raphanus sativus seeds on lipopolysaccharide-stimulated murine microglia BV2 cells. Notably:

- Compound 1 showed an IC50 value of 45.36 μM in inhibiting nitrite oxide production.

- It also reduced the expression of inducible nitric oxide synthase (iNOS), which is pivotal in inflammatory processes .

Anticancer Properties

The antiproliferative activity of butanenitrile derivatives has been assessed against various human tumor cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 8.49 |

| SK-OV-3 | 23.97 |

| SK-MEL-2 | Not reported |

| HCT-15 | Not reported |

All isolated compounds demonstrated activity against the HCT-15 cell line, supporting their potential as anti-cancer agents .

Antioxidant Activity

The antioxidant capacity of butanenitrile, 4-(methylthio)- has been evaluated through various assays. For instance:

- Extracts containing this compound exhibited radical scavenging activity, with IC50 values indicating varying levels of efficacy across different plant extracts.

- In Matthiola fruticulosa, the extract containing glucoerucin showed higher radical scavenging activity compared to other subspecies .

The biological activities attributed to butanenitrile are primarily linked to its ability to modulate key signaling pathways involved in inflammation and cancer progression:

- Induction of Phase II Enzymes : Compounds derived from glucosinolates, including butanenitrile, can induce phase II detoxifying enzymes, enhancing cellular defense mechanisms against oxidative stress and carcinogenesis .

- Cytotoxic Effects on Tumor Cells : The compound has been shown to trigger apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

- Study on Raphanus sativus :

- Antioxidant Evaluation :

Scientific Research Applications

Agricultural Applications

Biological Activity in Plants

Butanenitrile, 4-(methylthio)- is found in certain plants such as Sinapis alba (white mustard) and Brassica oleracea (cabbage). Its presence in these species suggests potential roles in plant metabolism and defense mechanisms against pests or pathogens. Research indicates that this compound may be involved in the biosynthesis of glucosinolates, which are known for their protective properties against herbivores and pathogens .

Use as a Plant Growth Regulator

Studies have suggested that compounds similar to butanenitrile can act as growth regulators in plants, influencing various physiological processes. This could lead to applications in enhancing crop yield and resistance to environmental stressors .

Therapeutic Potential

Interaction with Biological Molecules

Research indicates that butanenitrile, 4-(methylthio)- interacts with various enzymes and proteins within biological systems. Understanding these interactions is crucial for exploring its potential therapeutic applications. For instance, it may play a role in metabolic pathways that could be leveraged for drug development .

Role in Metabolic Pathways

The compound has been hypothesized to be an intermediate in the biosynthesis of alliarinoside, a glucosinolate derivative. This connection highlights its potential importance in metabolic engineering and the development of bioactive compounds .

Comparative Analysis with Related Compounds

To better understand the unique aspects of butanenitrile, 4-(methylthio)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Butyronitrile | Similar nitrile group without methylthio | Lacks sulfur functionality |

| 2-Amino-4-(methylthio)butanenitrile | Contains an amino group along with methylthio | Exhibits different reactivity due to amino group |

| Methionine | Contains a thioether instead of a thionitrile | Essential amino acid with broader biological roles |

This table illustrates how butanenitrile's specific functional groups influence its reactivity and biological activities compared to other compounds .

Case Studies

Case Study: Glucosinolate Biosynthesis

In a study examining glucosinolate metabolism in Alliaria petiolata, researchers investigated the role of butanenitrile as an intermediate. The findings indicated that while butanenitrile was hypothesized to be involved in the pathway leading to alliarinoside production, experimental results showed variability in its detection, suggesting complex metabolic interactions .

Case Study: Plant Defense Mechanisms

Another study focused on the role of glucosinolates derived from plants like Brassica oleracea highlighted how butanenitrile derivatives contribute to plant defense against herbivory. The presence of these compounds was correlated with increased resistance to pests, indicating their potential use in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Butanenitrile, 4-(methylthio)- with nitriles, isothiocyanates, and thioethers of similar chain lengths or functional groups:

Key Observations:

- Functional Groups : The presence of a methylthio (-S-CH₃) group enhances sulfur-mediated reactivity (e.g., antimicrobial action). Isothiocyanates like erucin exhibit stronger anticancer activity due to the -N=C=S group, which reacts with cellular thiols .

- Hydroxyl Derivatives: 2-Hydroxy-4-(methylthio)butyronitrile, a hydroxylated analog, lacks antimicrobial properties but serves as a precursor in amino acid synthesis .

Butanenitrile, 4-(methylthio)-

- Antimicrobial: Inhibits C. albicans and P. aeruginosa at concentrations ≥10 µg/mL .

- Plant Defense : Accumulates in Brussels sprouts after enzymatic hydrolysis during mechanical stress (e.g., PEF treatment at 3.00 kV/cm) .

Comparable Compounds:

Research Findings and Industrial Relevance

- Brassicaceae Applications : Butanenitrile, 4-(methylthio)- and erucin are valorized in food preservation and nutraceuticals due to their antimicrobial and anticancer properties .

- Analytical Challenges : Differentiation of sulfur-containing nitriles (e.g., via GC-Q-TOF-MS) is critical due to structural similarities .

Q & A

Q. What are the common synthetic routes for preparing 4-(methylthio)butanenitrile in laboratory settings?

The compound is synthesized via nickel-catalyzed Negishi coupling reactions. For example, coupling cyclobutanone oxime esters with arylzinc reagents under optimized conditions (e.g., 5 mol% NiCl₂·glyme catalyst, THF solvent, 60°C) yields 4-(methylthio)butanenitrile derivatives with ~75% efficiency. Key steps include transmetalation and reductive elimination, with purity confirmed by NMR and HRMS .

Q. What spectroscopic techniques are recommended for characterizing 4-(methylthio)butanenitrile?

- 1H/13C NMR : Assign peaks for methylthio (δ ~2.5 ppm for SCH₃ protons) and nitrile (no direct proton signal; adjacent CH₂ groups at δ ~2.3–2.8 ppm).

- IR Spectroscopy : Detect the nitrile stretch at ~2244 cm⁻¹ and C-S vibrations near 700–800 cm⁻¹.

- HRMS : Confirm molecular ion peaks (e.g., [M]+ for C₉H₁₁NS requires m/z 165.0668) .

Q. What safety precautions are necessary when handling 4-(methylthio)butanenitrile?

Q. What are the key applications of 4-(methylthio)butanenitrile in medicinal chemistry?

It serves as an intermediate in drug discovery, particularly for neurologically active compounds. The methylthio group enhances lipophilicity, aiding blood-brain barrier penetration. It is also studied in natural product isolation (e.g., Iberverin nitrile in Brassica species) .

Advanced Research Questions

Q. How does the methylthio substituent influence electronic properties and reactivity compared to other substituents?

The methylthio group is electron-donating via σ-donation and π-conjugation, stabilizing adjacent nitrile groups. This contrasts with electron-withdrawing groups (e.g., -Cl, -Br), which increase electrophilicity at the nitrile. Computational studies (DFT) show reduced LUMO energy in methylthio derivatives, favoring nucleophilic additions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of 4-(methylthio)butanenitrile derivatives?

- Enzymatic Resolution : Use R- or S-specific dehydrogenases (e.g., lactate dehydrogenase) to selectively reduce ketone intermediates.

- Chiral Catalysts : Employ Ni-based catalysts with chiral ligands (e.g., BINAP) during Negishi coupling to induce stereoselectivity .

Q. How can computational methods predict biological activity of 4-(methylthio)butanenitrile derivatives?

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, methylthio’s +M effect enhances receptor binding in dopamine analogs.

- Docking Simulations : Map interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

Q. What challenges arise in scaling up synthesis while maintaining yield and purity?

- Catalyst Efficiency : Optimize Ni catalyst loading (≤5 mol%) to minimize cost and metal residues.

- Purification : Use column chromatography or recrystallization to separate byproducts (e.g., diaryl coupling side products).

- Reaction Monitoring : Employ in-situ FTIR or GC-MS to track reaction progress and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.